molecular formula C7H6Cl2Zn B137386 4-Chlorobenzylzinc chloride CAS No. 149923-10-4

4-Chlorobenzylzinc chloride

Cat. No.: B137386
CAS No.: 149923-10-4
M. Wt: 226.4 g/mol
InChI Key: GIUOJMHOGPURPS-UHFFFAOYSA-M
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Description

4-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzylzinc chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

ClC6H4CH2Cl+ZnClC6H4CH2ZnCl\text{ClC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{Zn} \rightarrow \text{ClC}_6\text{H}_4\text{CH}_2\text{ZnCl} ClC6​H4​CH2​Cl+Zn→ClC6​H4​CH2​ZnCl

Industrial Production Methods

In industrial settings, the production of this compound solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product, which is then packaged under argon to maintain stability .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzylzinc chloride undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can participate in reduction reactions under specific conditions.

Common Reagents and Conditions

    Palladium-catalyzed cross-coupling: Often used with palladium catalysts in Suzuki-Miyaura and Negishi coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

    Aryl-alkyl compounds: Through cross-coupling reactions.

    Alcohols and ketones: Through oxidation reactions.

    Hydrocarbons: Through reduction reactions.

Scientific Research Applications

4-Chlorobenzylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzylzinc chloride solution involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the zinc atom facilitates the transfer of electrons, making the compound highly reactive and efficient in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzylzinc chloride solution
  • 4-Ethoxybenzylzinc chloride solution
  • 4-Methylbenzylzinc chloride solution
  • 4-Fluorobenzylzinc chloride solution

Uniqueness

4-Chlorobenzylzinc chloride is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of reaction conditions and product yields .

Properties

IUPAC Name

1-chloro-4-methanidylbenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUOJMHOGPURPS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149923-10-4
Record name 149923-10-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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